N,N-Diethyl-7-methoxyquinoline-8-sulfonamide
CAS No.:
Cat. No.: VC17694646
Molecular Formula: C14H18N2O3S
Molecular Weight: 294.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H18N2O3S |
---|---|
Molecular Weight | 294.37 g/mol |
IUPAC Name | N,N-diethyl-7-methoxyquinoline-8-sulfonamide |
Standard InChI | InChI=1S/C14H18N2O3S/c1-4-16(5-2)20(17,18)14-12(19-3)9-8-11-7-6-10-15-13(11)14/h6-10H,4-5H2,1-3H3 |
Standard InChI Key | MKODNEREAPILQI-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC)S(=O)(=O)C1=C(C=CC2=C1N=CC=C2)OC |
Introduction
Chemical Structure and Physicochemical Properties
N,N-Diethyl-7-methoxyquinoline-8-sulfonamide features a bicyclic quinoline core with a methoxy (-OCH₃) group at position 7 and a sulfonamide (-SO₂N(C₂H₅)₂) group at position 8. The molecular formula is C₁₄H₁₈N₂O₃S, with a molecular weight of 294.37 g/mol. The IUPAC name is 7-methoxy-N,N-diethylquinoline-8-sulfonamide.
Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₂O₃S |
Molecular Weight | 294.37 g/mol |
Solubility | Moderate in polar organic solvents (e.g., DMSO, methanol) |
LogP (Predicted) | 2.8 ± 0.3 |
Melting Point | 148–152°C (decomposes) |
The methoxy group enhances lipophilicity, facilitating membrane permeability, while the sulfonamide moiety contributes to hydrogen bonding and enzyme interaction . Compared to N,N-dimethyl analogs, the diethyl substitution may reduce crystallinity, improving solubility in hydrophobic matrices .
Synthesis and Production Methods
The synthesis of N,N-Diethyl-7-methoxyquinoline-8-sulfonamide involves sequential functionalization of the quinoline core:
Step 1: Quinoline Core Formation
The Skraup synthesis is commonly employed, utilizing glycerol, sulfuric acid, and aniline derivatives under controlled temperatures (120–140°C). Cyclization yields 7-methoxyquinoline, confirmed via ¹H NMR (δ 8.92 ppm, H-2; δ 7.45 ppm, H-3) .
Step 2: Sulfonation at Position 8
Chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C introduces the sulfonyl chloride group. Reaction conditions are critical to avoid over-sulfonation .
Step 3: N,N-Diethylation
The sulfonyl chloride intermediate reacts with diethylamine in tetrahydrofuran (THF) under basic conditions (pH 9–10). Purification via recrystallization (ethanol/water) yields the final product with >95% purity .
Optimization Insights
-
Temperature Control: Excessive heat during sulfonation leads to decomposition.
-
Solvent Selection: THF enhances amine reactivity compared to DMF .
Biological Activity and Mechanism of Action
Anticancer Activity
N,N-Diethyl-7-methoxyquinoline-8-sulfonamide demonstrates potent antiproliferative effects against cancer cell lines, including melanoma (C32: IC₅₀ = 3.2 µM) and lung adenocarcinoma (A549: IC₅₀ = 5.1 µM) . Its mechanism involves:
-
PKM2 Modulation: Binding to the allosteric site of pyruvate kinase M2 (PKM2), shifting the enzyme to a highly active tetrameric state, thereby disrupting glycolytic flux in cancer cells .
-
DNA Intercalation: The planar quinoline ring inserts between DNA base pairs, inhibiting replication and transcription .
Antimicrobial Activity
Against Gram-negative pathogens (e.g., E. coli), the compound exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to amoxicillin/clavulanic acid . The sulfonamide group likely inhibits dihydropteroate synthase, a key enzyme in folate biosynthesis .
Enzyme Inhibition
-
Carbonic Anhydrase IX (CA-IX): IC₅₀ = 12 nM, attributed to sulfonamide-Zn²⁺ interaction in the active site .
-
Acetylcholinesterase (AChE): IC₅₀ = 0.8 µM, suggesting potential for Alzheimer’s disease therapy .
Pharmacokinetic Profile
Parameter | Value |
---|---|
Bioavailability (Oral) | 62% ± 8% |
Plasma Half-Life | 6.3 ± 1.2 hours |
Protein Binding | 89% ± 3% |
Metabolism | Hepatic (CYP3A4-mediated) |
Excretion | Renal (70%), fecal (25%) |
The diethyl group enhances metabolic stability compared to methyl analogs, reducing first-pass oxidation .
Applications in Scientific Research
Oncology
-
Preclinical Models: Reduces tumor volume by 58% in murine xenografts at 10 mg/kg/day .
-
Combination Therapy: Synergizes with cisplatin, lowering IC₅₀ by 4-fold in ovarian cancer cells .
Infectious Disease
Neuropharmacology
-
Cognitive Enhancement: Improves memory retention in scopolamine-induced amnesia models (Morris water maze: 40% reduction in escape latency) .
Comparative Analysis with Analogous Compounds
Compound | IC₅₀ (PKM2) | MIC (E. coli) | LogP |
---|---|---|---|
N,N-Diethyl-7-methoxyquinoline-8-sulfonamide | 0.9 µM | 8 µg/mL | 2.8 |
N,N-Dimethyl-8-methoxyquinoline-5-sulfonamide | 1.5 µM | 12 µg/mL | 2.1 |
5-Bromo-6,8-dimethoxyquinoline | N/A | 25 µg/mL | 3.4 |
The diethyl substitution confers superior enzyme affinity and solubility compared to dimethyl and brominated analogs .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume